1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro-
Description
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- (CAS: 15991-78-3) is a bicyclic hydrocarbon with the molecular formula C₁₂H₁₂ and a molecular weight of 156 g/mol . Structurally, it features a fused azulene core partially saturated with an etheno bridge, conferring unique electronic and steric properties. Azulene derivatives are known for their non-benzenoid aromaticity and applications in organic electronics and photochemistry. However, the provided literature lacks explicit synthesis protocols or spectroscopic data for this specific compound.
Properties
CAS No. |
15991-78-3 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
tricyclo[5.3.2.04,8]dodeca-2,5,9,11-tetraene |
InChI |
InChI=1S/C12H12/c1-4-10-6-7-11-5-2-9(1)3-8-12(10)11/h1-12H |
InChI Key |
PSJQPLRDBCYSFI-UHFFFAOYSA-N |
SMILES |
C1=CC2C=CC3C2C=CC1C=C3 |
Canonical SMILES |
C1=CC2C=CC3C2C=CC1C=C3 |
Synonyms |
1,3a,6,8a-Tetrahydro-1,6-ethenoazulene |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 1,6-ethenoazulene exhibit significant antimicrobial properties. For instance, studies on synthesized compounds related to this structure have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of functional groups in these derivatives enhances their biological activity.
Case Study: Antimicrobial Derivatives
A study synthesized several derivatives based on the azulene framework and evaluated their antimicrobial effectiveness. Specific compounds demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as future therapeutic agents against tuberculosis .
Material Science
Polymeric Applications
The unique structural characteristics of 1,6-ethenoazulene have made it a candidate for developing novel polymeric materials. Its ability to undergo polymerization can lead to materials with enhanced thermal and mechanical properties. Research into its polymeric forms is ongoing to explore applications in coatings and composites.
Organic Synthesis
Synthetic Pathways
1,6-Ethenoazulene serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations that can yield complex organic molecules. For example, reactions involving this compound can lead to the formation of new carbon-carbon bonds through cycloaddition reactions.
Case Study: Synthesis of Novel Compounds
In one study, the synthesis of new derivatives from 1,6-ethenoazulene was achieved through electrophilic aromatic substitution reactions. These compounds were characterized using techniques such as NMR and IR spectroscopy to confirm their structures .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazoles and Triazole Derivatives
Compounds such as 4-methyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-(phenyldiazenyl)thiazole (12a) () share heterocyclic frameworks but differ in substitution patterns and saturation. For example:
- Structural Differences: Thiadiazoles (e.g., 12a) incorporate nitrogen and sulfur atoms in their rings, enabling diverse hydrogen bonding and coordination chemistry. In contrast, 1,6-Ethenoazulene lacks heteroatoms, relying on π-conjugation for stability.
- Synthesis: Thiadiazoles are synthesized via condensation of hydrazinecarbothioamides with hydrazonoyl chlorides in ethanol under reflux , whereas methods for 1,6-Ethenoazulene derivatives remain unspecified in the literature.
1,3-Oxazepine and Thiazolidine Derivatives
Compounds like 1,3-oxazepines (6a–c) () are seven-membered heterocycles with oxygen and nitrogen atoms. Key distinctions include:
- Ring Size and Reactivity: The larger oxazepine ring accommodates greater conformational flexibility compared to the rigid bicyclic system of 1,6-Ethenoazulene.
Partially Hydrogenated Indenoxazolone Derivatives
The compound (3aS-cis)-3-(4-benzyloxy-but-2-enoyl)-3,3a,8,8a-tetrahydro-indeno[1,2-d]oxazol-2-one () shares a partially saturated bicyclic framework. Comparisons include:
- Synthetic Complexity: The indenoxazolone synthesis involves multi-step acylations and cyclizations , suggesting that 1,6-Ethenoazulene derivatives may require similar precision in ring formation.
Data Table: Comparative Analysis
Research Findings and Gaps
- Reactivity and Applications: The absence of heteroatoms in 1,6-Ethenoazulene may limit its utility in coordination chemistry compared to thiadiazoles or oxazepines. However, its conjugated π-system could favor applications in materials science, akin to azulene-based semiconductors.
- Spectroscopic Data: While thiadiazoles and oxazepines are characterized via ¹H-NMR (e.g., δ 2.47–8.73 for triazole derivatives ), similar data for 1,6-Ethenoazulene derivatives are absent in the literature.
Preparation Methods
2a. Cycloaddition and Reductive Dechlorination
The first non-pyrolytic route begins with the [2+1] dipolar cycloaddition of dichloroketene to bullvalene, a fluxional C₁₀H₁₀ hydrocarbon. Bullvalene’s dynamic valence isomerism allows selective formation of a tricyclic adduct. Dichloroketene, generated in situ from trichloroacetyl chloride and triethylamine, reacts with bullvalene at −78°C to yield a dichlorinated tricyclo[5.3.2.0⁴,⁸]dodeca-2,5,9,11-tetraene derivative. Subsequent reductive dechlorination using zinc dust in acetic acid removes chlorine atoms, producing a key intermediate with preserved bicyclic topology.
2b. Shapiro–Heath Reaction for Ring Expansion
The dechlorinated product undergoes a Shapiro–Heath reaction via its tosylhydrazone derivative. Treatment with sodium methoxide in methanol induces fragmentation, generating a reactive diazo intermediate. Thermolysis at 80°C facilitates carbene insertion into the C–H bond of the adjacent ring, culminating in the formation of 1,6-ethenoazulene, 1,3a,6,8a-tetrahydro-. This step achieves regioselective ring expansion without requiring transition-metal catalysts.
Preparation Method 2: Silver-Catalyzed Isomerization
3a. Substrate Preparation and Catalytic Conditions
An alternative approach employs silver(I)-mediated isomerization of tricyclo[5.3.2.0⁴,⁸]dodeca-2,5,9,11-tetraene (isomer 6). The precursor is synthesized via Diels–Alder cyclization of cyclooctatetraene with maleic anhydride, followed by hydrogenation. Exposure to AgNO₃ (5 mol%) in dichloromethane at 25°C induces a suprafacial-sigmatropic shift, reorganizing the bicyclic framework into the target ethenoazulene structure.
3b. Mechanistic Insights and Selectivity
Density functional theory (DFT) calculations suggest that Ag⁺ coordination to the π-system lowers the activation energy for sigmatropic rearrangement. The reaction proceeds via a chair-like transition state, favoring retention of stereochemistry at bridgehead carbons. This method avoids harsh reducing agents and achieves >90% conversion under mild conditions.
Comparative Analysis of Synthetic Routes
The table below contrasts critical parameters for both methods:
| Parameter | Cycloaddition Route | Silver-Catalyzed Route |
|---|---|---|
| Starting Material | Bullvalene | Tricyclo[5.3.2.0⁴,⁸]dodeca-2,5,9,11-tetraene |
| Key Steps | Cycloaddition, Shapiro–Heath | Sigmatropic rearrangement |
| Temperature Range | −78°C to 80°C | 25°C |
| Catalyst | None | AgNO₃ |
| Yield (Overall) | 65–70% | 85–90% |
| Functional Group Tolerance | Moderate | High |
The silver-catalyzed method offers superior yields and operational simplicity, whereas the cycloaddition route provides access to diversified intermediates for downstream functionalization.
Challenges and Optimization Strategies
5a. Side Reactions in Cycloaddition Routes
Competing [4+2] cycloaddition pathways may form undesired adducts during dichloroketene reactions. Employing low temperatures (−78°C) and slow addition rates minimizes byproduct formation. Additionally, substituting zinc with samarium(II) iodide enhances reductive dechlorination efficiency.
5b. Catalyst Deactivation in Silver-Mediated Isomerization
Ag⁺ catalysts may precipitate as chloride salts in the presence of trace HCl. Pre-treatment of substrates with molecular sieves and using AgSbF₆ as a non-coordinating counterion improves catalyst longevity.
Applications and Derivative Synthesis
The ethenoazulene core serves as a precursor for:
-
Photoresponsive Materials : Functionalization with electron-withdrawing groups (e.g., nitro, cyano) shifts absorption maxima into the visible spectrum, enabling applications in organic LEDs.
-
Bioactive Compounds : Hydrogenation of the etheno bridge yields decalin-like structures with demonstrated activity in kinase inhibition assays .
Q & A
Q. Basic Research Focus
- 1H/13C-NMR : Critical for confirming regioselectivity and substituent positions. For example, methyl groups in tetrahydroazulene isomers show distinct splitting patterns in 1H-NMR .
- Mass Spectrometry (MS) : The EPA/NIH Mass Spectral Database provides reference fragmentation patterns (e.g., molecular ion peaks at m/z 156 for C12H12 derivatives) .
- Gas Chromatography (GC) : Used with chemometric methods (e.g., principal component analysis) to compare purity across synthetic batches, as seen in essential oil studies .
How can researchers resolve contradictions in isomer ratios arising from divergent synthetic pathways?
Advanced Research Focus
Discrepancies in isomer ratios (e.g., 9 vs. 10 in tetrahydroazulene derivatives) often stem from steric or electronic effects during cyclization. DSC data can differentiate isomers based on melting points and thermal stability . For example, isomer 9 may exhibit a higher melting endotherm than isomer 10. To mitigate contradictions:
- Statistical Analysis : Apply chemometric models (e.g., cluster analysis) to correlate reaction conditions (solvent polarity, catalyst loading) with isomer distributions .
- Kinetic Control : Adjust reaction time and temperature to favor one pathway. Ultrasonic irradiation, as in thiazole synthesis, accelerates kinetics and reduces side products .
What advanced methodologies are available for analyzing the thermal stability and decomposition pathways of 1,6-ethenoazulene derivatives?
Q. Advanced Research Focus
- DSC/TGA : Combined differential scanning calorimetry and thermogravimetric analysis quantify decomposition temperatures and enthalpy changes. For instance, tetrahydroazulene isomers show distinct weight-loss profiles under nitrogen atmospheres .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products. Reference libraries (e.g., NIST) aid in peak assignment .
How can researchers validate the purity of 1,6-ethenoazulene derivatives in multi-step syntheses?
Q. Methodological Focus
- TLC Monitoring : Use silica-gel plates with UV visualization to track intermediates. Ethyl acetate/hexane mixtures (3:7) are effective for azulene-based compounds .
- Recrystallization Optimization : Solvent polarity (e.g., DMF vs. ethanol) impacts crystal lattice formation. For example, thiadiazole derivatives recrystallized from DMF show >95% purity .
- HPLC-PDA : High-performance liquid chromatography with photodiode array detection resolves co-eluting impurities, as demonstrated in furothiazinone studies .
What strategies are recommended for comparative analysis of 1,6-ethenoazulene derivatives across synthetic batches?
Q. Advanced Research Focus
- Chemometrics : Principal component analysis (PCA) reduces dimensionality in GC or HPLC datasets, enabling batch-to-batch comparisons .
- Multivariate Regression : Correlates reaction parameters (e.g., catalyst concentration, solvent) with yield/purity metrics. For example, TEA concentration in thiazole synthesis strongly influences reaction efficiency .
How can researchers address challenges in regioselective functionalization of the 1,6-ethenoazulene core?
Advanced Research Focus
Regioselectivity is governed by frontier molecular orbital interactions. Strategies include:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., acetyl) to steer electrophilic attacks to specific positions .
- Computational Modeling : Density functional theory (DFT) predicts reactive sites. For azulene derivatives, the C1 and C3 positions are often more nucleophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
